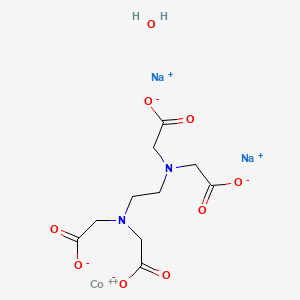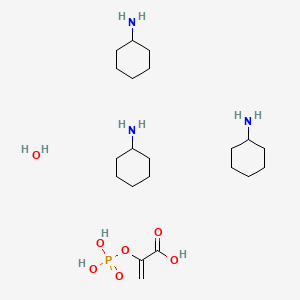
Glucose 1-phosphate dipotassium salt dihydrate
Übersicht
Beschreibung
Glucose 1-phosphate dipotassium salt dihydrate is a useful research compound. Its molecular formula is C6H15K2O11P and its molecular weight is 372.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiation-Induced Radicals Formation : Glucose 1-phosphate dipotassium salt dihydrate is used in studying radiation-induced radicals. For instance, research has shown the formation of PO3(2-) radicals in this compound due to scission of the phosphate-ester bond at the phosphate side when irradiated at different temperatures (Bungum et al., 1994).
Nuclear Magnetic Resonance (NMR) Studies : The compound has been utilized in NMR studies, such as intermolecular spin-diffusion measurements between 31P nuclei in its single crystal form (Connor et al., 1985).
Density Functional Theory (DFT) Analysis : DFT methods have been applied to examine radiation-induced carbon-centered radicals in this compound, helping to understand its structural changes and formation mechanisms upon irradiation (Pauwels et al., 2008).
Electron Paramagnetic Resonance (EPR) Analysis : EPR analysis has been conducted on X-irradiated single crystals of the compound, revealing the presence of different carbon-centered radical species (De Cooman et al., 2008).
Chemical Shielding Tensors Study : The compound has been used to study the chemical shielding tensors of 13C and 31P, revealing information about the molecular structure and behavior under different conditions (Mcdowell et al., 1988).
Enzymatic Synthesis of Sugar 1-Phosphates : It has been used in enzymatic synthesis studies, such as the production of sugar 1-phosphates, a donor substrate for phosphorylases (Liu, Nishimoto & Kitaoka, 2015).
Photolysis Studies : The compound has been studied under photolysis conditions, revealing insights into the release of orthophosphate and formation of various organic products (Trachtman & Halmann, 1977).
Crystal Structure Analysis : Research has also been conducted on its crystal structure, providing detailed insights into its molecular arrangement and interactions (Jerzykiewicz, Lis & Zuziak, 2005).
Eigenschaften
IUPAC Name |
dipotassium;[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2?,3-,4+,5-,6?;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-OGINSRPVSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



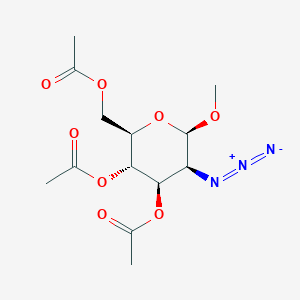

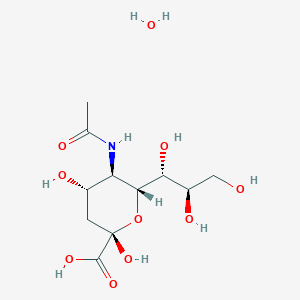

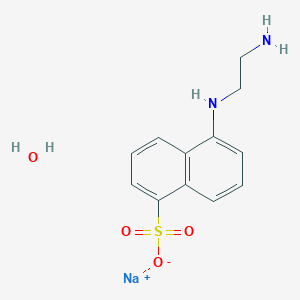

![(1S,8R)-tricyclo[6.2.1.02,7]undec-4-ene](/img/structure/B8004114.png)
![(1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene](/img/structure/B8004133.png)



